N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide
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Overview
Description
N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide, commonly known as NSC745887, is a small molecule inhibitor that has shown potential in cancer treatment. The compound was first synthesized in the laboratory and has since been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
Antitumor Activity
The compound has been studied for its potential as an antitumor agent. Researchers synthesized novel derivatives, including (E)-N’-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides and (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazides. These compounds demonstrated notable cytotoxicity against human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). Notably, some of these compounds outperformed the positive control PAC-1, the first procaspase-3 activating compound .
Cell Cycle Regulation
Certain derivatives of this compound, such as 4f, 4h, 4n, 4o, and 4p, were found to accumulate U937 cells in the S phase of the cell cycle. Additionally, they induced late cellular apoptosis. Understanding how these compounds affect cell cycle progression is crucial for developing targeted therapies against cancer .
Apoptosis Modulation
Apoptosis (programmed cell death) plays a critical role in maintaining normal cellular growth and preventing tumor formation. Compounds like 4o have shown promise in inducing apoptosis in cancer cells. Caspase-3, an executioner caspase, is a key enzyme involved in apoptosis regulation, and targeting it remains an effective strategy in anticancer drug development .
Anticancer Drug Design
Compound 4o, with its potent cytotoxicity, serves as a template for designing novel anticancer agents. Researchers continue to explore modifications and structural variations to enhance its efficacy and specificity .
Indole Derivatives
Indole derivatives, including this compound, have diverse biological and clinical applications. Their pharmacological activities extend beyond cancer research, making them valuable in drug discovery and development .
Triazole-Incorporating Derivatives
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, some indole derivatives have been reported to show antiviral activity, suggesting that they may interfere with viral replication pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that the compound’s action results in a variety of cellular responses .
properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-21-18-9-7-16(10-15(18)12-19(21)22)20-25(23,24)17-8-6-13-4-2-3-5-14(13)11-17/h2-11,20H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWLIMCWXKWMLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide |
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